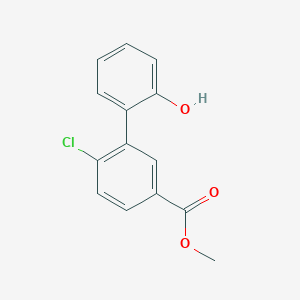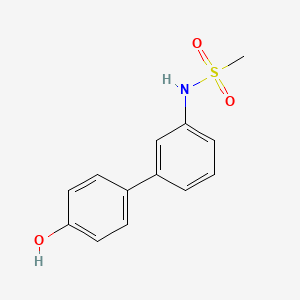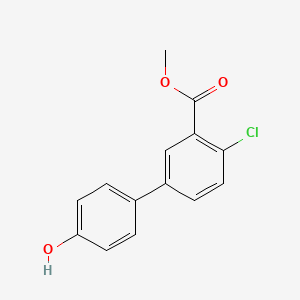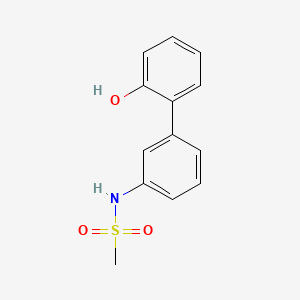
3-(3-Methylsulfonylaminophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylsulfonylaminophenyl)phenol, 95% (3-MSA-Phenol) is a synthetic compound that has been widely used in scientific research for a variety of applications. It is a white, crystalline solid with a melting point of 93-95°C and a molecular weight of 253.3 g/mol. 3-MSA-Phenol is soluble in water and various organic solvents, making it a versatile compound for research purposes. Its unique properties make it ideal for use in a variety of scientific applications.
Aplicaciones Científicas De Investigación
3-(3-Methylsulfonylaminophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor in the synthesis of other organic compounds. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of dyes and other chemicals.
Mecanismo De Acción
3-(3-Methylsulfonylaminophenyl)phenol, 95% is believed to act as a nucleophile in organic reactions, attacking electrophilic centers in molecules to form new bonds. Its reactivity is due to the presence of a sulfonyl group, which increases the nucleophilicity of the molecule. The reactivity of 3-(3-Methylsulfonylaminophenyl)phenol, 95% can be further increased by the addition of a base, such as sodium hydroxide.
Biochemical and Physiological Effects
3-(3-Methylsulfonylaminophenyl)phenol, 95% has not been shown to have any significant biochemical or physiological effects. It is not known to be toxic or to interact with any biological molecules. As such, it is considered to be safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-Methylsulfonylaminophenyl)phenol, 95% in laboratory experiments are numerous. It is a versatile compound that can be used in a variety of organic synthesis reactions. It is also relatively inexpensive and readily available. The main limitation of 3-(3-Methylsulfonylaminophenyl)phenol, 95% is its low solubility in water, which can make it difficult to use in certain reactions.
Direcciones Futuras
There are many potential future directions for the use of 3-(3-Methylsulfonylaminophenyl)phenol, 95%. It could be used in the synthesis of new pharmaceuticals, or as a catalyst in the synthesis of polymers. It could also be used in the synthesis of dyes and other chemicals. Additionally, further research could be done to explore the potential use of 3-(3-Methylsulfonylaminophenyl)phenol, 95% in biochemistry and physiology.
Métodos De Síntesis
3-(3-Methylsulfonylaminophenyl)phenol, 95% can be synthesized from 3-methylsulfonylbenzaldehyde and phenol. The reaction is catalyzed by a basic solution of sodium hydroxide and proceeds in two steps. First, the aldehyde and phenol react to form an intermediate, which is then heated to form the desired product. The reaction is typically carried out in aqueous solution at a temperature of 70-80°C.
Propiedades
IUPAC Name |
N-[3-(3-hydroxyphenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-18(16,17)14-12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEYMAQQYJDJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683633 |
Source


|
| Record name | N-(3'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261944-68-6 |
Source


|
| Record name | N-(3'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

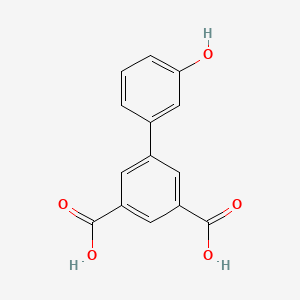
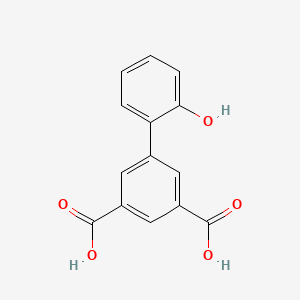


![3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370576.png)

